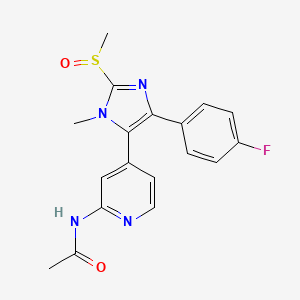

CBS-3595

Beschreibung

Eigenschaften

CAS-Nummer |

908380-97-2 |

|---|---|

Molekularformel |

C18H17FN4O2S |

Molekulargewicht |

372.4 g/mol |

IUPAC-Name |

N-[4-[5-(4-fluorophenyl)-3-methyl-2-methylsulfinylimidazol-4-yl]-2-pyridinyl]acetamide |

InChI |

InChI=1S/C18H17FN4O2S/c1-11(24)21-15-10-13(8-9-20-15)17-16(12-4-6-14(19)7-5-12)22-18(23(17)2)26(3)25/h4-10H,1-3H3,(H,20,21,24) |

InChI-Schlüssel |

DRMJRHUMYBYDIX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=NC=CC(=C1)C2=C(N=C(N2C)S(=O)C)C3=CC=C(C=C3)F |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CBS-3595; CBS 3595; CBS3595. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Deep Dive into the Anti-Inflammatory Mechanism of TLC-3595: A Technical Whitepaper for Researchers

Disclaimer: The compound "CBS-3595" appears to be a typographical error. This document focuses on TLC-3595, a selective acetyl-CoA carboxylase 2 (ACC2) inhibitor, based on publicly available information. The anti-inflammatory mechanisms described are largely inferred from the known roles of ACC2 and the effects of other ACC inhibitors, as specific data on the anti-inflammatory properties of TLC-3595 is limited in the public domain.

Executive Summary

TLC-3595 is an investigational selective inhibitor of acetyl-CoA carboxylase 2 (ACC2), a key enzyme in fatty acid metabolism.[1][2] While primarily being developed for metabolic disorders such as type 2 diabetes, the mechanism of action of TLC-3595 strongly suggests a potential role in mitigating inflammation.[1][2] This technical guide elucidates the core anti-inflammatory mechanism of TLC-3595, drawing from its primary metabolic effects and the established role of ACC2 in inflammatory signaling. The central hypothesis is that by inhibiting ACC2, TLC-3595 modulates cellular metabolism in immune cells, particularly macrophages, leading to a reduction in pro-inflammatory responses. This document provides an in-depth analysis of the signaling pathways, quantitative data from related ACC inhibitors, and relevant experimental protocols to guide further research in this area.

Introduction to TLC-3595 and its Primary Mechanism of Action

TLC-3595 is a novel, selective inhibitor of acetyl-CoA carboxylase 2 (ACC2).[1][2] ACCs are pivotal enzymes in the regulation of fatty acid metabolism.[3] There are two main isoforms: ACC1, which is primarily cytosolic and involved in de novo lipogenesis, and ACC2, which is located on the outer mitochondrial membrane and plays a crucial role in regulating fatty acid oxidation.[3]

ACC2 catalyzes the conversion of acetyl-CoA to malonyl-CoA.[3] Malonyl-CoA, in turn, is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3] By inhibiting ACC2, TLC-3595 reduces the levels of malonyl-CoA, thereby disinhibiting CPT1 and promoting the oxidation of fatty acids.[2] This primary mechanism is being leveraged for the treatment of metabolic diseases by reducing ectopic lipid accumulation and improving insulin sensitivity.[1][2]

The Anti-Inflammatory Role of ACC2 Inhibition

Chronic low-grade inflammation is a hallmark of many metabolic diseases, including obesity and type 2 diabetes.[4][5] The inhibition of ACC2 by TLC-3595 is poised to exert anti-inflammatory effects through several interconnected mechanisms:

-

Metabolic Reprogramming of Macrophages: Macrophages are key players in tissue inflammation. Pro-inflammatory (M1) macrophages undergo a metabolic shift towards glycolysis upon activation by stimuli like lipopolysaccharide (LPS).[6] Studies have shown that ACC is essential for this early metabolic switch to glycolysis in macrophages.[6] By inhibiting ACC, TLC-3595 can potentially blunt this pro-inflammatory metabolic reprogramming, thereby reducing the activation of M1 macrophages and their subsequent release of inflammatory cytokines.[6]

-

Reduction of Lipotoxicity-Induced Inflammation: The accumulation of lipids in non-adipose tissues, known as lipotoxicity, can trigger inflammatory responses. Ectopic lipids and their metabolites can activate pattern-recognition receptors such as Toll-like receptors (TLRs), leading to the activation of pro-inflammatory signaling pathways.[5] By enhancing fatty acid oxidation, TLC-3595 reduces the accumulation of these toxic lipid species, thereby alleviating lipotoxicity-induced inflammation.

-

Modulation of Inflammatory Signaling Pathways: The activation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, is central to the production of pro-inflammatory cytokines.[5] While direct interaction is not yet fully elucidated, the metabolic changes induced by ACC2 inhibition, such as alterations in acetyl-CoA levels and cellular redox state, can indirectly influence the activity of these pathways.

Signaling Pathways Implicated in the Anti-Inflammatory Action of TLC-3595

The anti-inflammatory effects of TLC-3595 are likely mediated through the modulation of key signaling pathways that link cellular metabolism to inflammation.

The ACC2-CPT1-Fatty Acid Oxidation Axis

This is the primary pathway through which TLC-3595 exerts its metabolic effects, which in turn have anti-inflammatory consequences.

Caption: TLC-3595 inhibits ACC2, reducing malonyl-CoA and promoting fatty acid oxidation.

Macrophage Activation and Inflammatory Cytokine Production

Inhibition of ACC in macrophages can prevent the metabolic shift required for their pro-inflammatory activation.

References

- 1. orsobio.com [orsobio.com]

- 2. orsobio.com [orsobio.com]

- 3. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]

- 4. [PDF] Implication of inflammatory signaling pathways in obesity-induced insulin resistance | Semantic Scholar [semanticscholar.org]

- 5. Implication of inflammatory signaling pathways in obesity-induced insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Macrophage acetyl-CoA carboxylase regulates acute inflammation through control of glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

CBS-3595: A Dual Inhibitor of p38α MAPK and PDE4 for Inflammatory Diseases

A Technical Overview for Researchers and Drug Development Professionals

CBS-3595 is a novel small molecule that demonstrates a potent dual inhibitory function against two key enzymes implicated in inflammatory pathways: p38α mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4). This dual-action mechanism offers a synergistic approach to attenuating the excessive inflammatory responses characteristic of various autoimmune and inflammatory diseases. Preclinical and early clinical investigations have highlighted the potential of this compound as a therapeutic agent for conditions driven by tumor necrosis factor alpha (TNFα) and other pro-inflammatory cytokines.[1][2]

Core Inhibitory Functions and Synergistic Effects

This compound exerts its anti-inflammatory effects by concurrently targeting two distinct signaling cascades:

-

p38α MAPK Inhibition: As a member of the MAPK family, p38α is a critical regulator of cellular responses to inflammatory stimuli, including stress and cytokines. Its activation leads to the downstream production of pro-inflammatory cytokines such as TNFα and interleukin-1β (IL-1β). By inhibiting p38α, this compound directly curtails the synthesis of these key mediators of inflammation.

-

Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger that plays a pivotal role in modulating inflammatory cell activity. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the activity of various inflammatory cells and reduces the production of pro-inflammatory mediators.

The simultaneous inhibition of both p38α MAPK and PDE4 by this compound is believed to result in a synergistic anti-inflammatory effect, offering a more comprehensive blockade of inflammatory pathways than could be achieved by targeting either enzyme alone.[1][2]

Quantitative Inhibitory Profile

The inhibitory potency of this compound has been characterized through a series of in vitro and ex vivo assays. The following tables summarize the key quantitative data.

| Target Enzyme | Assay Type | IC50 Value |

| p38α MAPK | In vitro enzyme assay | 129 nM ((R)-enantiomer) |

| Phosphodiesterase 4 (PDE4) | In vitro enzyme assay | 2 µM (for metabolite CBS-3728) |

| Cellular/Systemic Response | Assay Type | IC50 Value |

| TNFα Release | LPS-stimulated human whole blood | 0.71 ± 2.15 µM |

Note: The (R)-enantiomer of this compound was found to be substantially more potent against PDE4 than the (S)-enantiomer, while both enantiomers were equally active against p38α MAPK.[1]

Signaling Pathways

The dual inhibitory action of this compound impacts two central inflammatory signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Enzyme Assays

p38α MAPK Activity Assay

A common method for assessing p38α MAPK activity is a kinase assay utilizing a specific substrate.

-

Reaction Mix Preparation: A master mix is prepared containing kinase assay buffer and recombinant active p38α MAPK (e.g., 10-20 ng per reaction).

-

Compound Incubation: Various concentrations of this compound (or vehicle control) are added to the wells of a 96-well plate. The kinase reaction mix is then added and pre-incubated for approximately 10 minutes at room temperature.

-

Reaction Initiation: A substrate/ATP mix containing a recombinant substrate like ATF2 (activating transcription factor 2) and ATP is added to each well to initiate the kinase reaction.

-

Incubation: The plate is incubated at 30°C for 30 minutes.

-

Reaction Termination: The reaction is stopped by the addition of SDS-PAGE loading buffer.

-

Analysis: The level of substrate phosphorylation is quantified, typically through Western Blot analysis using an antibody specific to the phosphorylated form of the substrate.[3]

Phosphodiesterase 4 (PDE4) Activity Assay

PDE4 activity is often measured using a fluorescence polarization (FP) assay.

-

Reagent Preparation: Purified PDE4 enzyme, a fluorescently labeled cAMP substrate, and a binding agent are prepared in a PDE assay buffer.

-

Compound Addition: Serial dilutions of this compound are added to the assay plate.

-

Enzyme Reaction: The PDE4 enzyme is added to the wells, followed by the addition of the fluorescently labeled cAMP substrate to start the reaction. The plate is incubated at room temperature.

-

Detection: A binding agent that specifically binds to the linearized, phosphorylated substrate is added.

-

Measurement: The fluorescence polarization is measured using a microplate reader. The degree of polarization is proportional to the amount of hydrolyzed substrate, and thus to the PDE4 activity.[4][5][6]

Ex Vivo Human Whole Blood Assay for TNFα Release

This assay measures the ability of a compound to inhibit the release of TNFα from immune cells in a physiologically relevant environment.

-

Blood Collection: Fresh human whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin).

-

Compound Pre-incubation: Different concentrations of this compound or a reference compound are pre-incubated with the whole blood.

-

Stimulation: TNFα release is induced by the addition of lipopolysaccharide (LPS).

-

Incubation: The samples are incubated at 37°C.

-

Sample Processing: After incubation, the plasma supernatant is collected by centrifugation.

-

Quantification: The concentration of TNFα in the plasma supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IC50 value, representing the concentration of the compound that inhibits TNFα release by 50%, is calculated.[1][7][8][9][10][11]

In Vivo Rat Model of Endotoxemia

This animal model is used to evaluate the in vivo efficacy of anti-inflammatory compounds.

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions.

-

Induction of Endotoxemia: A systemic inflammatory response is induced by the intraperitoneal (i.p.) injection of a standardized dose of LPS.[12][13][14][15][16]

-

Compound Administration: this compound is administered to the animals, typically at various doses and time points relative to the LPS challenge.

-

Monitoring and Sample Collection: Animals are monitored for clinical signs of sepsis. Blood samples are collected at specified time points to measure plasma levels of pro-inflammatory cytokines (e.g., TNFα).

-

Data Analysis: The effect of this compound on LPS-induced cytokine production and other inflammatory markers is assessed and compared to control groups.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for evaluating a dual inhibitor like this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (this compound), a Dual p38α MAPK/PDE-4 Inhibitor with Activity against TNFα-Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. med.virginia.edu [med.virginia.edu]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. scielo.sa.cr [scielo.sa.cr]

- 13. Refinement of LPS induced Sepsis in SD Rats to Mimic Human Sepsis – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 14. The Anti-Inflammatory Potential of Levosimendan in Sepsis: An Experimental Study Using a LPS-Induced Rat Model [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Dual Inhibitor CBS-3595: A Technical Guide to its Interaction with the p38 MAPK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CBS-3595, a dual inhibitor of p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4). The document outlines the core mechanism of action of this compound, its interaction with the p38 MAPK signaling pathway, and its effects in preclinical models of inflammation. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the subject matter.

Introduction to the p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is a critical regulator of cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress. This pathway plays a pivotal role in inflammation, cell differentiation, apoptosis, and cell cycle regulation. The activation of p38 MAPK is mediated by a kinase cascade involving MAP kinase kinases (MKKs) and MAP kinase kinase kinases (MKKKs). Upon activation, p38 MAPK phosphorylates various downstream targets, including other kinases and transcription factors, leading to a cellular response. Given its central role in inflammation, the p38 MAPK pathway is a key target for the development of novel anti-inflammatory therapeutics.

This compound: A Dual Inhibitor of p38α MAPK and PDE4

This compound is a novel small molecule that exhibits a dual inhibitory activity against both p38α MAPK and phosphodiesterase 4 (PDE4)[1][2][3]. This dual-action mechanism is significant as both p38 MAPK and PDE4 are key enzymes involved in inflammatory processes, and their simultaneous inhibition may offer synergistic anti-inflammatory effects[3]. Preclinical studies have demonstrated the potent suppression of tumor necrosis factor-alpha (TNFα) release by this compound in various in vitro, ex vivo, and in vivo models[1][2][3].

Quantitative Data on this compound Activity

The inhibitory potency of this compound against its primary targets and its effect on inflammatory markers have been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 Value | Reference |

| p38α MAPK | Isolated Enzyme Assay | Racemate: Lower potency than comparator compounds | [1] |

| PDE4 | Isolated Enzyme Assay | (R)-enantiomer: 129 nM | [1] |

| PDE4 | Isolated Enzyme Assay | (S)-enantiomer: 11% inhibition @ 1 µM | [1] |

Table 2: Ex Vivo Inhibitory Activity of this compound

| Assay | Cell Type | Stimulant | IC50 Value | Reference |

| TNFα Release | Human Whole Blood | LPS | 0.71 ± 2.15 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and the p38 MAPK signaling pathway.

In Vitro p38α MAPK Activity Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against p38α MAPK.

Materials:

-

Recombinant active p38α MAPK enzyme

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 5 mM β-glycerophosphate, 2.5 mM DTT)

-

ATP

-

Substrate (e.g., ATF2)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the diluted compound to the wells of a 96-well plate. Include a vehicle control (DMSO only).

-

Add the p38α MAPK enzyme and the substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the phosphorylation of the substrate using a suitable detection method, such as a fluorescence-based assay or ELISA.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

In Vitro PDE4 Activity Assay

This protocol describes a general method for assessing the inhibitory effect of a compound on PDE4 activity.

Materials:

-

Recombinant PDE4 enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

-

cAMP substrate

-

Test compound (e.g., this compound) dissolved in DMSO

-

5'-nucleotidase

-

Phosphate detection reagent

-

96-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the diluted compound to the wells of a 96-well plate, including a vehicle control.

-

Add the PDE4 enzyme to the wells.

-

Initiate the reaction by adding the cAMP substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the PDE4 reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase. This converts the AMP produced by PDE4 to adenosine and inorganic phosphate.

-

Incubate for an additional period to allow for the conversion of AMP.

-

Add a phosphate detection reagent to quantify the amount of inorganic phosphate produced.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the IC50 value from the dose-response curve.

Ex Vivo Human Whole Blood Assay for TNFα Release

This protocol details the procedure for measuring the effect of a compound on TNFα release in LPS-stimulated human whole blood.

Materials:

-

Freshly drawn human whole blood from healthy donors (heparinized)

-

Lipopolysaccharide (LPS)

-

Test compound (e.g., this compound) dissolved in DMSO

-

RPMI 1640 medium

-

96-well culture plates

-

ELISA kit for human TNFα

Procedure:

-

Dilute the whole blood with RPMI 1640 medium.

-

Pre-incubate the diluted blood with various concentrations of the test compound or vehicle (DMSO) in a 96-well plate for a specified time (e.g., 30 minutes) at 37°C in a 5% CO2 incubator.

-

Stimulate TNFα release by adding LPS to the wells (final concentration, e.g., 100 ng/mL). Include an unstimulated control.

-

Incubate the plate for a further period (e.g., 4-6 hours) at 37°C in a 5% CO2 incubator.

-

Centrifuge the plates to pellet the blood cells.

-

Collect the plasma supernatant.

-

Quantify the concentration of TNFα in the plasma samples using a specific ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value for the inhibition of TNFα release.

In Vivo CFA-Induced Arthritis Model in Rats

This protocol provides a general outline for inducing arthritis in rats using Complete Freund's Adjuvant (CFA) to evaluate the in vivo efficacy of anti-inflammatory compounds.

Animals:

-

Male or female Wistar or Lewis rats (species and strain may vary)

Materials:

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

-

Test compound (e.g., this compound) formulated for oral or parenteral administration

-

Vehicle control

-

Calipers for measuring paw volume/thickness

Procedure:

-

Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

On day 0, induce arthritis by injecting a single dose of CFA (e.g., 0.1 mL) into the subplantar region of the right hind paw of each rat.

-

Randomly divide the animals into different treatment groups: vehicle control, positive control (e.g., a known anti-arthritic drug), and different dose levels of the test compound.

-

Administer the test compound and controls daily, starting from day 0 or after the onset of arthritis, for a specified duration (e.g., 14-21 days).

-

Monitor the animals daily for clinical signs of arthritis, including paw swelling (measured with calipers), erythema, and joint stiffness. An arthritis score can be assigned based on the severity of these signs.

-

Measure body weight regularly as an indicator of general health.

-

At the end of the study, euthanize the animals and collect blood samples for hematological and biochemical analysis (e.g., cytokine levels).

-

Excise the arthritic paws for histopathological examination to assess inflammation, cartilage destruction, and bone erosion.

-

Evaluate the efficacy of the test compound by comparing the measured parameters between the treated groups and the vehicle control group.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the p38 MAPK signaling pathway and a typical experimental workflow for evaluating a p38 MAPK inhibitor.

p38 MAPK Signaling Pathway

Caption: The p38 MAPK signaling cascade.

Experimental Workflow for this compound Evaluation

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

This compound represents a promising therapeutic candidate with a dual mechanism of action targeting key inflammatory pathways. Its ability to inhibit both p38α MAPK and PDE4 provides a multi-pronged approach to mitigating the inflammatory response. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals working in the field of inflammation and autoimmune diseases. Further investigation into the clinical efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential.

References

The Role of PDE-4 Inhibition by CBS-3595 in Immune Cells: A Review of Publicly Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature, clinical trial databases, and other accessible resources did not yield specific information on a compound designated "CBS-3595" as a phosphodiesterase-4 (PDE-4) inhibitor involved in immune cell modulation. The information presented herein is based on the well-established role of the PDE-4 inhibitor class in the immune system and should be considered a general overview. It is possible that "this compound" is an internal designation not yet in the public domain, a misnomer, or a compound that has been discontinued in early-stage development.

Introduction to PDE-4 Inhibition in Immunity

Phosphodiesterase-4 (PDE-4) is a critical enzyme in immune cells responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger that regulates a wide array of cellular functions. By degrading cAMP, PDE-4 terminates its signaling. The inhibition of PDE-4, therefore, leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).[1] This activation cascade ultimately modulates the inflammatory response and maintains immune balance.[1]

PDE-4 is highly expressed in various immune cells, including T cells, monocytes, macrophages, neutrophils, dendritic cells, and eosinophils, making it an attractive therapeutic target for a range of inflammatory and autoimmune diseases.[1] Several PDE-4 inhibitors, such as roflumilast, apremilast, and crisaborole, have been approved for the treatment of conditions like chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[1][2]

The General Mechanism of PDE-4 Inhibitors in Immune Cells

The primary mechanism of action for PDE-4 inhibitors in immune cells revolves around the elevation of intracellular cAMP levels. This increase in cAMP triggers a series of events that collectively suppress pro-inflammatory activities and enhance anti-inflammatory responses.

Key Signaling Pathways

The inhibition of PDE-4 and subsequent rise in cAMP levels activate two main signaling pathways:

-

The PKA Pathway: cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits. Activated PKA can then phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). Phosphorylated CREB can modulate the expression of genes involved in inflammation.

-

The Epac Pathway: cAMP can also directly bind to and activate Epac1 and Epac2. Activated Epac proteins act as guanine nucleotide exchange factors for the small G proteins Rap1 and Rap2, influencing processes such as cell adhesion and cytokine production.[1]

The diagram below illustrates the central role of PDE-4 inhibition in modulating immune cell signaling.

Effects on Cytokine Production

A primary consequence of PDE-4 inhibition in immune cells is the modulation of cytokine production. Cytokines are signaling proteins that play a crucial role in orchestrating the immune response. Aberrant cytokine production is a hallmark of many inflammatory diseases.

PDE-4 inhibitors have been shown to suppress the production of several pro-inflammatory cytokines, including:

-

Tumor Necrosis Factor-alpha (TNF-α): A key mediator of acute inflammation.

-

Interferon-gamma (IFN-γ): A cytokine critical for both innate and adaptive immunity.

-

Interleukin-2 (IL-2): Essential for the proliferation of T cells.

-

Interleukin-6 (IL-6): A pleiotropic cytokine with both pro- and anti-inflammatory roles.[2]

Conversely, PDE-4 inhibition can lead to an increase in the production of anti-inflammatory cytokines, such as Interleukin-10 (IL-10) , which plays a central role in limiting host immune responses to pathogens and preventing tissue damage.

Quantitative Data on PDE-4 Inhibition

While no specific data for "this compound" is available, the following table summarizes representative data for other PDE-4 inhibitors to illustrate the typical quantitative effects observed in immune cells.

| PDE-4 Inhibitor | Immune Cell Type | Assay | Endpoint | IC50 / Effect |

| Roflumilast | Human Neutrophils | fMLP-induced Superoxide Anion Production | Inhibition | 1.9 nM |

| Roflumilast | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS-induced TNF-α Release | Inhibition | 0.3 nM |

| Apremilast | Human PBMCs | LPS-induced TNF-α Release | Inhibition | 74 nM |

| Apremilast | Human CD4+ T cells | Anti-CD3/CD28-induced IFN-γ Production | Inhibition | 1.1 µM |

| Cilomilast | Human Monocytes | LPS-induced TNF-α Release | Inhibition | 110 nM |

Note: IC50 values represent the concentration of the inhibitor required to achieve 50% of the maximal inhibitory effect. Data is illustrative and compiled from various public sources.

Experimental Protocols for Assessing PDE-4 Inhibition in Immune Cells

The following are generalized experimental protocols that are commonly used to evaluate the activity of PDE-4 inhibitors in immune cells.

In Vitro PDE-4 Enzyme Activity Assay

Objective: To determine the direct inhibitory effect of a compound on the catalytic activity of the PDE-4 enzyme.

Methodology:

-

Recombinant human PDE-4 enzyme is incubated with the test compound (e.g., this compound) at various concentrations.

-

A known amount of cAMP is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is terminated, and the amount of remaining cAMP or the product, 5'-AMP, is quantified using methods such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cytokine Release Assay from Human PBMCs

Objective: To assess the effect of a compound on the production and release of cytokines from immune cells.

Methodology:

-

Human PBMCs are isolated from the whole blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).

-

The cells are cultured in a suitable medium and pre-incubated with the test compound at various concentrations for a specific duration (e.g., 1 hour).

-

The cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) for monocytes or phytohemagglutinin (PHA) for lymphocytes, to induce cytokine production.

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The concentration of various cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant is measured using ELISA or a multiplex bead-based immunoassay (e.g., Luminex).

-

The dose-dependent inhibition of pro-inflammatory cytokines and/or enhancement of anti-inflammatory cytokines is determined.

The workflow for a typical cytokine release assay is depicted below.

Conclusion

While specific data on "this compound" as a PDE-4 inhibitor in immune cells is not publicly available, the established pharmacology of the PDE-4 inhibitor class provides a strong framework for understanding its potential role. By inhibiting PDE-4 and increasing intracellular cAMP, these compounds effectively suppress pro-inflammatory responses in a variety of immune cells, primarily by downregulating the production of key pro-inflammatory cytokines and upregulating anti-inflammatory mediators. The experimental protocols outlined provide a standard methodology for evaluating the immunomodulatory effects of any novel PDE-4 inhibitor. Further research and public disclosure of data are necessary to elucidate the specific properties and therapeutic potential of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBS-3595 is a novel small molecule inhibitor with a unique dual-action mechanism, targeting both p38 mitogen-activated protein kinase α (p38α MAPK) and phosphodiesterase 4 (PDE4). This dual inhibition offers a synergistic approach to attenuating the inflammatory cascade driven by tumor necrosis factor-alpha (TNFα), a key cytokine implicated in a wide range of autoimmune and inflammatory diseases. Preclinical and early clinical investigations have demonstrated the potential of this compound to potently suppress TNFα release, suggesting its therapeutic promise in conditions such as rheumatoid arthritis and other TNFα-mediated disorders.[1][2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols to facilitate further research and development.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by concurrently inhibiting two key enzymes in the inflammatory signaling cascade:

-

p38α MAPK Inhibition: p38α MAPK is a critical kinase activated by cellular stress and inflammatory cytokines like TNFα.[1][4] Its activation leads to the downstream phosphorylation of various transcription factors and kinases, ultimately resulting in the increased expression of pro-inflammatory cytokines, including TNFα itself.

-

Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger with anti-inflammatory properties. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the production of inflammatory mediators.

The simultaneous inhibition of both p38α MAPK and PDE4 by this compound is believed to result in a synergistic anti-inflammatory effect, offering a more potent and potentially safer therapeutic strategy compared to single-target agents.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and ex vivo studies.

| Parameter | Value | Assay System | Notes |

| IC50 for TNFα Release | 0.71 ± 2.15 μM | Lipopolysaccharide (LPS)-stimulated human whole blood | This value represents the concentration of this compound (racemate) required to inhibit 50% of TNFα release in a physiologically relevant ex vivo model.[5] |

| IC50 for PDE4 Inhibition ((R)-enantiomer) | 129 nM | Isolated enzyme assay | The (R)-enantiomer of this compound is significantly more potent against PDE4 than the (S)-enantiomer (11% inhibition at 1 μM). The racemate was used for preclinical development.[5] |

| p38α MAPK Inhibition | Both enantiomers are equally active | Isolated enzyme assay | While a specific IC50 value for the racemate against p38α MAPK is not publicly available, the equal activity of both enantiomers suggests that the potency of the racemate is comparable to that of the individual enantiomers.[5] Further studies are needed to determine the precise IC50 value. |

| In Vivo Efficacy in CFA-Induced Arthritis (Rats) | 3 mg/kg | Rat model of polyarthritis | Repeated administration of this compound at this dose produced significant anti-inflammatory effects in a well-established animal model of rheumatoid arthritis.[6] |

Experimental Protocols

In Vitro p38α MAPK Enzymatic Assay (General Protocol)

This protocol outlines a general method for determining the inhibitory activity of this compound against p38α MAPK.

Materials:

-

Recombinant active p38α MAPK enzyme

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)

-

Substrate (e.g., ATF-2)

-

ATP

-

This compound (dissolved in DMSO)

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (or similar detection reagent)

-

Plate reader for luminescence or radioactivity detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. A typical concentration range for screening is 1 nM to 100 µM. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., SB203580).

-

Enzyme and Substrate Preparation: Dilute the recombinant p38α MAPK and the ATF-2 substrate to their final desired concentrations in the kinase assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

-

Assay Plate Setup: Add 5 µL of the serially diluted this compound, positive control, or vehicle to the wells of a 96-well plate.

-

Enzyme Addition: Add 10 µL of the diluted p38α MAPK to each well.

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of the ATF-2 substrate and ATP solution to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.

-

Detection: Stop the reaction and measure the amount of ADP produced using a detection kit like the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro PDE4 Enzymatic Assay (General Protocol)

This protocol provides a general method for assessing the inhibitory effect of this compound on PDE4 activity.

Materials:

-

Recombinant PDE4 enzyme (e.g., PDE4B1)

-

PDE assay buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

cAMP substrate

-

This compound (dissolved in DMSO)

-

96-well plates

-

PDE-Glo™ Phosphodiesterase Assay kit (or similar detection reagent)

-

Plate reader for luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in PDE assay buffer. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) and a known PDE4 inhibitor as a positive control (e.g., Rolipram).

-

Enzyme Preparation: Dilute the recombinant PDE4 enzyme to the desired concentration in PDE assay buffer.

-

Assay Plate Setup: Add 10 µL of the serially diluted this compound, positive control, or vehicle to the wells of a 96-well plate.

-

Enzyme Addition: Add 20 µL of the diluted PDE4 enzyme to each well.

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes.

-

Reaction Initiation: Add 20 µL of the cAMP substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Detection: Stop the reaction and measure the amount of remaining cAMP using a detection kit like the PDE-Glo™ Phosphodiesterase Assay, following the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a dose-response curve.

Ex Vivo Human Whole Blood Assay for TNFα Release

This protocol describes a method to measure the effect of this compound on TNFα production in a more physiologically relevant system.

Materials:

-

Freshly drawn human whole blood (with anticoagulant, e.g., heparin)

-

RPMI 1640 medium

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

96-well culture plates

-

ELISA kit for human TNFα

Procedure:

-

Blood Dilution: Dilute the fresh human whole blood 1:5 or 1:10 with RPMI 1640 medium.

-

Compound Pre-incubation: Add 100 µL of the diluted blood to each well of a 96-well plate. Add various concentrations of this compound or vehicle (DMSO) to the wells and pre-incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator.

-

Stimulation: Add LPS to the wells at a final concentration of 10-100 ng/mL to induce TNFα production.

-

Incubation: Incubate the plates for 4-6 hours at 37°C in a 5% CO₂ incubator.

-

Plasma Collection: Centrifuge the plates to pellet the blood cells. Carefully collect the plasma supernatant.

-

TNFα Quantification: Measure the concentration of TNFα in the plasma samples using a human TNFα ELISA kit, following the manufacturer's protocol.

-

Data Analysis: Calculate the percent inhibition of TNFα release for each concentration of this compound and determine the IC50 value.

In Vivo Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

This is a widely used preclinical model to evaluate the efficacy of anti-inflammatory compounds for rheumatoid arthritis.

Materials:

-

Male Wistar or Lewis rats (150-200 g)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

This compound

-

Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

-

Calipers for paw volume measurement

-

Arthritis scoring system

Procedure:

-

Induction of Arthritis: On day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of CFA into the plantar surface of the right hind paw of each rat.

-

Grouping and Treatment: Randomly divide the rats into groups: Normal Control (no CFA, vehicle treatment), Arthritic Control (CFA, vehicle treatment), this compound treated groups (CFA, different doses of this compound, e.g., 3 mg/kg), and Positive Control (CFA, a known anti-arthritic drug like indomethacin).

-

Drug Administration: Begin daily oral administration of this compound or vehicle from day 0 or after the onset of arthritis (e.g., day 8) and continue for a specified period (e.g., 14-21 days).

-

Assessment of Arthritis:

-

Paw Volume: Measure the volume of both hind paws using a plethysmometer or calipers at regular intervals (e.g., every 2-3 days).

-

Arthritic Score: Score the severity of arthritis in all four paws based on a scale (e.g., 0-4 for each paw, where 0 = no erythema or swelling, and 4 = severe erythema and swelling with joint deformity).

-

Body Weight: Monitor the body weight of the animals throughout the study.

-

-

Biochemical and Histological Analysis: At the end of the study, collect blood samples for cytokine analysis (e.g., TNFα, IL-6). Euthanize the animals and collect the ankle joints for histopathological examination to assess inflammation, cartilage destruction, and bone erosion.

-

Data Analysis: Compare the changes in paw volume, arthritic scores, body weight, and biochemical and histological parameters between the different treatment groups.

Visualizations

Signaling Pathways

Caption: TNFα signaling and points of inhibition by this compound.

Experimental Workflow

Caption: Preclinical development workflow for this compound.

Conclusion

This compound represents a promising therapeutic candidate for TNFα-related diseases due to its innovative dual-inhibitory mechanism targeting both p38α MAPK and PDE4. The synergistic action of this compound has been shown to effectively suppress TNFα production in relevant preclinical models. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of this compound, offering key data and detailed experimental protocols to guide future investigations. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile in humans and to establish its efficacy and safety in clinical settings for the treatment of inflammatory diseases.

References

- 1. TNF and MAP kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitazoxanide alleviates CFA-induced rheumatoid arthritis in Wistar rats by modulating the STAT-3 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. toxicology.org [toxicology.org]

- 4. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. TNF and MAP kinase signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: CBS-3595, a Dual p38α MAPK/PDE4 Inhibitor for Cytokine-Suppressive Anti-Inflammatory Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBS-3595 is a novel small molecule that demonstrates potent anti-inflammatory properties through the dual inhibition of p38 mitogen-activated protein kinase α (p38α MAPK) and phosphodiesterase 4 (PDE4). This dual mechanism of action offers a synergistic approach to suppressing pro-inflammatory cytokine production, positioning this compound as a promising therapeutic candidate for a range of inflammatory and autoimmune diseases. Preclinical studies in various animal models and a Phase I clinical trial in healthy human volunteers have provided evidence of its cytokine-suppressive effects and have begun to characterize its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core data and methodologies related to the evaluation of this compound, intended to support further research and development efforts in the field.

Core Mechanism of Action: Dual Inhibition of p38α MAPK and PDE4

This compound exerts its anti-inflammatory effects by concurrently targeting two key enzymes in the inflammatory cascade: p38α MAPK and PDE4. The inhibition of these enzymes disrupts the signaling pathways that lead to the production of major pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).

The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory stimuli. Upon activation by upstream kinases, p38α MAPK phosphorylates various downstream substrates, including transcription factors, which in turn promote the expression of pro-inflammatory genes. By inhibiting p38α MAPK, this compound directly curtails the production of cytokines at the transcriptional level.

Phosphodiesterase 4 (PDE4) is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger with anti-inflammatory properties. By inhibiting PDE4, this compound increases intracellular cAMP levels, which subsequently downregulates the production of pro-inflammatory mediators.

The simultaneous inhibition of both p38α MAPK and PDE4 by this compound is believed to result in a synergistic anti-inflammatory effect, offering a more profound suppression of cytokine release than could be achieved by targeting either enzyme alone.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and ex vivo studies.

| Parameter | Assay | Species | Value | Reference |

| IC50 | Inhibition of TNF-α release in LPS-stimulated human whole blood | Human | 0.71 ± 2.15 µM (SEM = 0.47; n = 21) | [1] |

| IC50 | p38α MAPK Inhibition | - | Data not publicly available | - |

| IC50 | PDE4 Inhibition ((R)-enantiomer) | - | 129 nM | [1] |

| Inhibition (%) | PDE4 Inhibition ((S)-enantiomer) @ 1 µM | - | 11% | [1] |

Table 1: In Vitro and Ex Vivo Efficacy of this compound

| Species | Dose | Route | Cmax | AUC | Reference |

| Rat | Data not publicly available | Oral | Data not publicly available | Data not publicly available | [1] |

| Dog | Data not publicly available | Oral | Data not publicly available | Data not publicly available | [1] |

| Monkey | Data not publicly available | Oral | Data not publicly available | Data not publicly available | [1] |

Table 2: Preclinical Pharmacokinetic Parameters of this compound (Racemate) (Note: While pharmacokinetic studies were conducted, specific values for Cmax and AUC have not been made publicly available in the primary literature.)

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Inhibition of TNF-α Release in LPS-Stimulated Human Whole Blood

This ex vivo assay is a cornerstone for evaluating the anti-inflammatory potential of compounds like this compound in a physiologically relevant matrix.

Objective: To determine the concentration-dependent inhibitory effect of this compound on the release of TNF-α from human whole blood stimulated with lipopolysaccharide (LPS).

Materials:

-

Fresh human whole blood from healthy donors

-

This compound (racemate)

-

Lipopolysaccharide (LPS)

-

Phosphate-Buffered Saline (PBS)

-

ELISA kit for human TNF-α

Procedure:

-

Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.

-

Blood Collection: Collect fresh human whole blood from healthy donors into heparinized tubes.

-

Pre-incubation: Pre-incubate different concentrations of this compound or vehicle control with the whole blood for a specified period (e.g., 30-60 minutes) at 37°C.

-

Stimulation: Induce TNF-α release by adding a final concentration of LPS (e.g., 10-100 ng/mL) to the blood samples.

-

Incubation: Incubate the stimulated blood samples for a defined period (e.g., 4-6 hours) at 37°C in a humidified incubator.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma supernatant.

-

TNF-α Quantification: Quantify the levels of TNF-α in the plasma supernatant using a commercially available human TNF-α ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

In Vivo Model of Experimental Endotoxemia in Rats

This in vivo model is utilized to assess the efficacy of anti-inflammatory compounds in a systemic inflammation setting.

Objective: To evaluate the effect of orally administered this compound on plasma TNF-α levels in rats challenged with LPS.

Materials:

-

Wistar rats

-

This compound (racemate)

-

Lipopolysaccharide (LPS)

-

Vehicle for oral administration

-

Anesthetic

-

Blood collection supplies

-

ELISA kit for rat TNF-α

Procedure:

-

Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week prior to the experiment.

-

Dosing: Administer this compound or vehicle orally to the rats at a predetermined dose.

-

Endotoxemia Induction: After a specific time post-dosing (e.g., 1 hour), induce endotoxemia by administering a defined dose of LPS intravenously (e.g., 0.1 mg/kg) or intraperitoneally (e.g., 1.5 µg/kg with GalN).

-

Blood Collection: At a set time point after LPS administration (e.g., 90 minutes), collect blood samples from the rats under anesthesia.

-

Plasma Separation: Process the blood samples to obtain plasma.

-

TNF-α Quantification: Measure the concentration of TNF-α in the plasma samples using a rat-specific TNF-α ELISA kit.

-

Data Analysis: Compare the plasma TNF-α levels in the this compound-treated group to the vehicle-treated group to determine the in vivo efficacy.

Concluding Remarks

This compound represents a promising cytokine-suppressive anti-inflammatory drug candidate with a novel dual mechanism of action. The data presented in this technical guide, derived from key preclinical and early clinical evaluations, highlight its potential for the treatment of TNF-α-related diseases. The detailed experimental protocols provided herein are intended to facilitate further investigation into the therapeutic utility of this compound and to support the development of next-generation anti-inflammatory agents. Further studies are warranted to fully elucidate its clinical efficacy, safety profile, and potential therapeutic applications.

References

In Vitro Characterization of CBS-3595: A Dual Inhibitor of p38α MAPK and PDE4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of CBS-3595, a novel dual inhibitor of p38α mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4). This compound has demonstrated significant anti-inflammatory properties, primarily through the suppression of tumor necrosis factor-alpha (TNFα) release, making it a compound of interest for TNFα-related diseases.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by simultaneously targeting two key enzymes in the inflammatory cascade: p38α MAPK and PDE4. The dual inhibition of these pathways has been shown to synergistically attenuate excessive inflammatory responses.[1] The primary functional outcome of this dual inhibition is the potent suppression of TNFα release, a critical mediator in many inflammatory conditions.[1]

Quantitative Data Summary

The following table summarizes the available quantitative in vitro data for this compound and its enantiomers. While both enantiomers of this compound are reported to be equally active against p38α MAPK, specific enzymatic IC50 values for the separated enantiomers or the racemate against purified p38α MAPK are not publicly available. The (R)-enantiomer has been shown to be significantly more potent against PDE4.

| Target | Compound/Enantiomer | Assay Type | Result | Notes |

| PDE4 | (R)-enantiomer of this compound | Enzymatic Assay | IC50 = 129 nM | Substantially more potent than the (S)-enantiomer.[1] |

| PDE4 | (S)-enantiomer of this compound | Enzymatic Assay | 11% inhibition @ 1 µM | --- |

| p38α MAPK | Racemic this compound | Enzymatic Assay | Not explicitly quantified, but both enantiomers are reported to be "equally active".[1] | Primary screening included inhibition of p38α MAPK-catalyzed phosphorylation of the transcription factor ATF-2.[1] |

| TNFα Release | Racemic this compound | Human Whole Blood Assay (LPS-stimulated) | IC50 = 0.71 ± 2.15 µM | This cellular assay reflects the functional consequence of dual p38α MAPK and PDE4 inhibition.[1] |

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound.

Caption: The p38α MAPK signaling cascade and the point of inhibition by this compound.

Caption: The PDE4-cAMP signaling pathway and the point of inhibition by this compound.

Experimental Workflows and Protocols

The in vitro characterization of a dual inhibitor like this compound typically follows a structured workflow to determine its potency, selectivity, and functional effects.

Caption: General experimental workflow for the in vitro characterization of a dual p38α MAPK/PDE4 inhibitor.

Detailed Methodologies

1. p38α MAPK Enzymatic Inhibition Assay (for IC50 Determination)

This protocol outlines a non-radioactive, in vitro kinase assay to determine the inhibitory potency of a test compound against p38α MAPK. The assay measures the phosphorylation of a substrate, such as ATF-2, by p38α MAPK.

-

Materials and Reagents:

-

Recombinant human p38α MAPK (active)

-

Recombinant human ATF-2 (substrate)

-

Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 µM ATP)

-

Test compound (e.g., this compound) and positive control (e.g., SB203580)

-

ATP solution

-

96-well microplates

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound and positive control in the Kinase Assay Buffer. A typical concentration range for IC50 determination is 100 µM to 1 nM.

-

Enzyme and Substrate Preparation: Dilute the recombinant p38α MAPK and ATF-2 substrate to their final desired concentrations in the Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is within the linear range.

-

Assay Plate Setup: Add 5 µL of the serially diluted test compounds, positive control, or vehicle (DMSO) to the wells of a 96-well plate.

-

Enzyme Addition: Add 10 µL of the diluted p38α MAPK to each well.

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Kinase Reaction: Add 10 µL of the ATF-2 substrate and ATP solution to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.

-

Detect Kinase Activity: Stop the reaction and measure the amount of ADP produced using a detection kit like the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

2. PDE4 Enzymatic Inhibition Assay (for IC50 Determination)

This protocol describes a method to measure the inhibitory activity of a compound against PDE4. The assay quantifies the hydrolysis of cyclic AMP (cAMP) by the PDE4 enzyme.

-

Materials and Reagents:

-

Recombinant human PDE4 enzyme (specific isoforms can be used for selectivity profiling)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂)

-

cAMP substrate

-

Test compound (e.g., this compound) and positive control (e.g., Rolipram)

-

96-well microplates

-

PDE-Glo™ Phosphodiesterase Assay (Promega) or similar detection system

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound and positive control in the appropriate assay buffer.

-

Reaction Setup: In a 96-well plate, add the test compound or control, the PDE4 enzyme, and the assay buffer.

-

Pre-incubation: Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate Reaction: Add the cAMP substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 30°C for a defined period, ensuring the reaction remains in the linear range.

-

Termination and Detection: Stop the reaction and measure the remaining cAMP or the product (5'-AMP) using a suitable detection reagent, such as the PDE-Glo™ assay, according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of PDE4 inhibition for each compound concentration. Determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration and fitting to a dose-response curve.

-

3. Human Whole Blood TNFα Release Assay

This cellular assay measures the ability of a compound to inhibit the release of TNFα from immune cells in a physiologically relevant matrix.

-

Materials and Reagents:

-

Fresh human whole blood from healthy donors

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., this compound)

-

RPMI 1640 medium

-

96-well culture plates

-

TNFα ELISA kit

-

Centrifuge

-

-

Procedure:

-

Compound Preparation: Prepare different concentrations of the test compound.

-

Pre-incubation: Pre-incubate aliquots of fresh human whole blood with the various concentrations of the test compound or vehicle control in a 96-well plate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Stimulation: Induce TNFα release by adding LPS to the blood samples to a final concentration of, for example, 100 ng/mL.

-

Incubation: Incubate the plates for a suitable period (e.g., 4-6 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Plasma Separation: Centrifuge the plates to separate the plasma from the blood cells.

-

TNFα Quantification: Carefully collect the plasma supernatant and quantify the TNFα levels using a commercial ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Determine the concentration of the test compound that causes 50% inhibition of TNFα release (IC50) by plotting the percentage of inhibition against the compound concentration.

-

Conclusion

This compound is a potent dual inhibitor of p38α MAPK and PDE4, demonstrating significant anti-inflammatory activity through the suppression of TNFα release. The in vitro data presented in this guide provide a foundational understanding of its mechanism of action and inhibitory potency. Further characterization, including determination of specific IC50 values against purified p38α MAPK and individual PDE4 isoforms, would provide a more complete profile of this promising anti-inflammatory compound. The detailed protocols and workflows outlined herein serve as a comprehensive resource for researchers in the field of drug discovery and development.

References

Synergistic Anti-Inflammatory Effects of Dual p38/PDE-4 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic inflammatory diseases are characterized by the dysregulation of multiple intracellular signaling pathways. Two key pathways implicated in the inflammatory cascade are the p38 mitogen-activated protein kinase (MAPK) pathway and the phosphodiesterase-4 (PDE-4) pathway. The p38 MAPK pathway is a critical regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2] Independently, PDE-4 enzymes mediate inflammation by degrading cyclic adenosine monophosphate (cAMP), a key second messenger with broad anti-inflammatory properties.[3][4] Inhibition of PDE-4 elevates intracellular cAMP levels, leading to the suppression of various inflammatory cell functions.[5][6] The convergence of these pathways on the regulation of inflammatory mediators presents a compelling rationale for a therapeutic strategy involving the dual inhibition of both p38 MAPK and PDE-4. This technical guide provides an in-depth exploration of the synergistic effects of this dual inhibition, including the underlying signaling mechanisms, quantitative data from preclinical studies, and detailed experimental protocols for assessing inhibitor efficacy and synergy.

Core Signaling Pathways in Inflammation

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a crucial signaling cascade involved in cellular responses to stress and inflammatory stimuli.[1][2] Activation of this pathway leads to the production of key inflammatory mediators.

-

Activation: The p38 MAPK pathway is activated by various extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), lipopolysaccharide (LPS), and cellular stress. This leads to the sequential phosphorylation and activation of a kinase cascade, ultimately resulting in the phosphorylation of p38 MAPK.[1]

-

Downstream Effects: Activated p38 MAPK phosphorylates and activates a variety of downstream targets, including transcription factors (e.g., ATF-2) and other kinases. This results in the increased transcription and translation of genes encoding pro-inflammatory cytokines like TNF-α and IL-6.[7][8]

Caption: The p38 MAPK Signaling Pathway in Inflammation.

The PDE-4 Signaling Pathway

Phosphodiesterase-4 (PDE-4) is a key enzyme in the regulation of intracellular cyclic AMP (cAMP), a critical second messenger that dampens inflammatory responses.

-

cAMP Degradation: PDE-4 specifically hydrolyzes cAMP to AMP, thereby reducing intracellular cAMP levels.[3]

-

Inflammatory Consequences: Lower levels of cAMP lead to the activation of pro-inflammatory signaling pathways and the increased production of inflammatory mediators.

-

Inhibition Effects: Inhibition of PDE-4 prevents the degradation of cAMP, leading to its accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can inhibit the production of pro-inflammatory cytokines and promote the synthesis of anti-inflammatory mediators like IL-10.[3][4]

Caption: The PDE-4 Signaling Pathway in Inflammation.

Rationale for Dual p38/PDE-4 Inhibition and Synergy

The rationale for dual inhibition stems from the complementary and interconnected nature of the p38 and PDE-4 pathways in regulating inflammation. While p38 MAPK activation drives the production of pro-inflammatory cytokines, elevated cAMP levels resulting from PDE-4 inhibition can suppress their synthesis.[3][6] A synergistic effect is anticipated because the two inhibitors act on different but convergent pathways, leading to a more profound anti-inflammatory response than either agent alone.[9] This combined approach has the potential to achieve greater therapeutic efficacy at lower, and potentially less toxic, doses of each inhibitor.

Caption: Logical Relationship of Synergistic Dual Inhibition.

Quantitative Data on Dual p38/PDE-4 Inhibitors

The following tables summarize publicly available data on the potency of dual p38/PDE-4 inhibitors and the synergistic effects on cytokine production.

Table 1: In Vitro Potency of Dual-Acting and Individual Inhibitors

| Compound | Target(s) | IC50 (nM) | Assay System | Reference |

| Dual Inhibitors | ||||

| Zardaverine | PDE-3/PDE-4 | 110 (PDE-3), 210 (PDE-4) | Human | [10] |

| KCA-1490 | PDE-3A/PDE-4B | 369 (PDE-3A), 42 (PDE-4B) | Not Specified | [11] |

| Compound 46 | PDE-3A/PDE-4B | 970 (PDE-3A), 350 (PDE-4B) | Not Specified | [11] |

| p38 Inhibitors | ||||

| BIRB-796 | p38 MAPK | Varies by cell type | Human Alveolar Macrophages | [12] |

| SB203580 | p38 MAPK | Varies by assay | Not Specified | [9] |

| PDE-4 Inhibitors | ||||

| Roflumilast | PDE-4 | 0.8 | In vitro | [13] |

| Apremilast | PDE-4 | 7.4 | In vitro | [13] |

| Rolipram | PDE-4 | Varies by assay | Not Specified | [14] |

| GSK256066 | PDE-4 | 0.003 | In vitro | [5] |

| Crisaborole | PDE-4 | 490 | In vitro | [5] |

Table 2: Synergistic Inhibition of Cytokine Production

| Cell Type | Stimulus | Inhibitor Combination | Cytokine Measured | Observation | Reference |

| Human Alveolar Macrophages (COPD patients) | LPS | Dexamethasone + BIRB-796 (p38 inhibitor) | IL-8, IL-6, TNF-α, GM-CSF, etc. | Significant efficacy-enhancing benefits and synergistic dose-sparing effects. | [12] |

| Rat Vascular Smooth Muscle Cells | Not specified | PDE-3 inhibitor + PDE-4 inhibitor | DNA Synthesis | Synergistic attenuation of DNA synthesis and cell proliferation. | [15] |

| Human Whole Blood | LPS + fMLP | PDE-4 selective inhibitors | TNF-α, LTB4 | Potent inhibition of both TNF-α and LTB4 biosynthesis. | [6] |

| Rat Model of Ischemia/Reperfusion | I/R Injury | Rolipram (PDE-4 inhibitor) | TNF-α, IL-1β, IL-6, LTB4 | Suppression of local and remote increases in inflammatory mediators. | [3][16] |

Experimental Protocols

In Vitro p38 MAPK Activity Assay (Biochemical)

This protocol outlines a non-radioactive, in vitro kinase assay to determine the inhibitory activity of test compounds against p38α MAPK.

Caption: Workflow for an in vitro p38 MAPK inhibitor assay.

Materials:

-

Recombinant human p38α MAPK (active)

-

Substrate (e.g., ATF-2)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)

-

Test compounds and positive control (e.g., SB203580) dissolved in DMSO

-

96-well or 384-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of test compounds and a positive control in Kinase Assay Buffer. A typical concentration range is 1 nM to 100 µM.

-

Enzyme and Substrate Preparation: Dilute the p38α MAPK and substrate to their final desired concentrations in Kinase Assay Buffer.

-

Assay Plate Setup: Add 5 µL of the serially diluted test compounds, positive control, or vehicle (DMSO) to the wells of the assay plate.

-

Enzyme Addition: Add 10 µL of the diluted p38α MAPK to each well. Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

Reaction Initiation: Add 10 µL of the substrate and ATP solution to each well to start the kinase reaction. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Detection: Stop the reaction and measure the amount of ADP produced using a detection kit such as the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

PDE-4 Activity Assay (Fluorescence Polarization)

This protocol describes a homogeneous, fluorescence polarization (FP)-based assay for screening PDE-4 inhibitors.

Materials:

-

Purified recombinant PDE-4B1

-

FAM-labeled cAMP substrate

-

PDE Assay Buffer

-

Binding Agent (for FP detection)

-

Test compounds and positive control (e.g., Roflumilast) dissolved in DMSO

-

96-well or 384-well black plates

-

Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation: Prepare a complete PDE Assay Buffer. Dilute the PDE-4B1 enzyme to the desired concentration (e.g., 10 pg/µl).

-

Inhibitor Preparation: Prepare serial dilutions of the test inhibitor at concentrations 10-fold higher than the desired final concentrations.

-

Assay Setup:

-

Add 40 µL of diluted PDE-4B1 to "Positive Control" and "Test Inhibitor" wells.

-

Add 45 µL of complete PDE Assay Buffer to "Blank" wells.

-

Add 5 µL of the inhibitor serial dilution to the "Test Inhibitor" wells.

-

Add 5 µL of diluent solution to the "Blank" and "Positive Control" wells.

-

-

Reaction Initiation: Add 5 µL of 2 µM FAM-cAMP to each well to start the reaction.

-

Incubation: Incubate at room temperature for 1 hour.

-

Detection:

-

Add 100 µL of diluted Binding Agent to each well.

-

Incubate at room temperature for 30 minutes with gentle agitation.

-

Read the fluorescence polarization on a suitable plate reader.

-

-

Data Analysis: Subtract the "Blank" value from all other readings. Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Assay for Cytokine Inhibition

This protocol outlines a general method for assessing the effect of inhibitors on cytokine production in a cellular context.

Materials:

-

Relevant cell line (e.g., THP-1 monocytes, primary human peripheral blood mononuclear cells)

-

Cell culture medium

-

Stimulant (e.g., Lipopolysaccharide - LPS)

-

Test compounds (p38 inhibitor, PDE-4 inhibitor, or dual inhibitor)

-

ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the test compounds or vehicle (DMSO) for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.

-

Incubation: Incubate the cells for a specified period (e.g., 4-24 hours) to allow for cytokine secretion.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition for each treatment condition compared to the LPS-stimulated vehicle control.

Assessment of Synergy: Isobologram Analysis

Isobologram analysis is a rigorous method to determine whether the combined effect of two drugs is synergistic, additive, or antagonistic.

Experimental Design:

-

Determine the dose-response curves for each inhibitor (p38 inhibitor and PDE-4 inhibitor) individually to establish their respective IC50 values for a specific biological effect (e.g., 50% inhibition of TNF-α production).

-

Select several fixed-ratio combinations of the two inhibitors (e.g., 1:3, 1:1, 3:1 based on their IC50 ratios).

-

For each fixed-ratio combination, perform a dose-response experiment to determine the total concentration of the mixture required to achieve the same 50% effect level.

Data Analysis and Interpretation:

-

Construct the Isobologram: Plot the concentrations of the two inhibitors on the x and y axes. The individual IC50 values are plotted on their respective axes. A straight line connecting these two points represents the line of additivity.

-

Plot the Combination Data: For each fixed-ratio combination, plot the concentrations of the two inhibitors that produced the 50% effect.

-

Interpret the Results:

-

Synergy: If the experimental data points for the combinations fall significantly below the line of additivity, the interaction is synergistic.

-

Additivity: If the data points fall on the line, the interaction is additive.

-

Antagonism: If the data points fall significantly above the line, the interaction is antagonistic.

-

-

Combination Index (CI): The CI can be calculated to quantify the synergy. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[17]

Conclusion

The dual inhibition of p38 MAPK and PDE-4 represents a promising therapeutic strategy for a wide range of inflammatory diseases. The convergence of these two key signaling pathways on the regulation of pro-inflammatory cytokine production provides a strong rationale for expecting synergistic anti-inflammatory effects. The quantitative data, though still emerging, supports the potential for enhanced efficacy with this dual-target approach. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of dual p38/PDE-4 inhibitors and to rigorously assess their synergistic interactions. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic benefits and safety profile of this innovative anti-inflammatory strategy.

References

- 1. benchchem.com [benchchem.com]

- 2. promega.com [promega.com]

- 3. Effects of inhibition of PDE4 and TNF-alpha on local and remote injuries following ischaemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abcam.co.jp [abcam.co.jp]

- 5. mdpi.com [mdpi.com]

- 6. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Activation of p38 mitogen-activated protein kinase by norepinephrine in T-lineage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synergistic effects of p38 mitogen-activated protein kinase inhibition with a corticosteroid in alveolar macrophages from patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]